2-methoxy-1-[(E)-2-nitroethenyl]naphthalene
Description
Properties
IUPAC Name |
2-methoxy-1-[(E)-2-nitroethenyl]naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14(15)16/h2-9H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPDPCQRXRVFIK-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-1-[(E)-2-nitroethenyl]naphthalene typically involves the reaction of 2-methoxynaphthalene with nitroethene under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-methoxy-1-[(E)-2-nitroethenyl]naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions using agents such as sodium borohydride or hydrogen in the presence of a catalyst can convert the nitro group to an amino group, forming 2-methoxy-1-[(E)-2-aminoethenyl]naphthalene.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization of the compound.
Scientific Research Applications
2-methoxy-1-[(E)-2-nitroethenyl]naphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research has explored its potential as a bioactive molecule with anti-inflammatory and anticancer properties.
Medicine: Its derivatives are investigated for their pharmacological activities, including potential therapeutic applications.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-1-[(E)-2-nitroethenyl]naphthalene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy group influences the compound’s solubility and reactivity, affecting its overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differences and Implications
Electronic Effects :
- The nitroethenyl group in the target compound introduces extended conjugation, enhancing charge-transfer properties compared to the isolated nitro group in 2-methoxy-1-nitronaphthalene .
- The trifluoromethyl group in 2j () provides strong electron-withdrawing effects but lacks conjugation, reducing reactivity in π-orbital-mediated reactions compared to nitroethenyl derivatives .
Synthetic Efficiency :
- The target compound achieves a 98% yield under optimized cross-coupling conditions , outperforming nitration (74% in ) and trifluoromethylation (72% in ).
Crystal Packing and Stability :
- 2-Methoxy-1-nitronaphthalene exhibits weak C–H⋯O interactions and π–π stacking (centroid distances: 3.58–3.80 Å) , while nitroethenyl derivatives likely exhibit stronger intermolecular interactions due to planar conjugation.
Applications: The target compound’s nitroethenyl group facilitates its use in atropisomeric prodrug synthesis (e.g., Atropostatin) via stereoselective reactions . Hydroxy-nitrovinyl analogs () may serve as antioxidants or chelators due to phenolic -OH groups, contrasting with the methoxy group’s inertness in the target compound.
Research Findings and Data Tables
Spectral Data for 2-Methoxy-1-[(E)-2-Nitroethenyl]naphthalene
- 1H NMR (CDCl₃) : δ 8.17 (d, J = 8.7 Hz, 1H), 8.15 (d, J = 13.3 Hz, 1H), 7.98 (d, J = 9.1 Hz, 1H), 4.10 (s, 3H, -OCH₃) .
- MS (EI) : m/z 196 (M+, 100%) for related naphthalene derivatives .
Comparative Reactivity in Cross-Coupling Reactions
| Reaction Type | Catalyst | Yield (Target) | Yield (Analog) |
|---|---|---|---|
| Nitroethenyl Installation | Pd/C | 98% | — |
| Trifluoromethylation | Pd(0) | — | 72% |
| Nitration | Bi(NO₃)₃ | — | 74% |
Biological Activity
2-Methoxy-1-[(E)-2-nitroethenyl]naphthalene is a synthetic organic compound with notable biological activity. This article explores its various biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
- Molecular Formula : CHNO
- CAS Number : 116272-79-8
- Structure : The compound features a naphthalene core with a methoxy group and a nitroethenyl substituent, which contribute to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound encompasses various pharmacological properties, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These results suggest that the compound could be utilized in treating infections caused by these organisms .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Mechanistic studies suggest that the compound induces apoptosis and may cause cell cycle arrest, highlighting its potential as a lead structure for new anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The nitro group may interact with key enzymes involved in cellular metabolism, leading to inhibition of growth in microbial and cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.
- Interaction with Cellular Targets : The methoxy group enhances lipophilicity, allowing for better membrane permeability and interaction with intracellular targets .
Study 1: Antimicrobial Screening
A study involving a series of nitro-substituted naphthalene derivatives highlighted the importance of structural modifications in enhancing bioactivity. The introduction of the nitroethenyl moiety significantly improved antimicrobial efficacy against multidrug-resistant strains .
Study 2: Anticancer Evaluation
In another evaluation, researchers assessed various derivatives of naphthalene for anticancer properties. The presence of both methoxy and nitro groups was found to synergistically enhance cytotoxicity against cancer cells, suggesting the compound's potential as a therapeutic agent .
Q & A
Q. How can 2-methoxy-1-[(E)-2-nitroethenyl]naphthalene be synthesized, and what catalytic systems are effective?
Methodological Answer: The compound can be synthesized via nitrovinyl coupling reactions. A nitroethenyl group is introduced to the naphthalene backbone using catalysts like CuCl₂-Al₂O₃ under reflux conditions in benzene, as demonstrated for structurally similar nitroethenyl derivatives . Reaction optimization should include temperature control (80–100°C) and inert atmospheres to prevent oxidation. Characterization via TLC and HPLC ensures purity.
Q. What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- Mass Spectrometry (MS): Electron ionization (EI-MS) identifies molecular ions and fragmentation patterns. Compare with NIST reference spectra for nitroethenyl derivatives .
- IR Spectroscopy: Key peaks for nitro (1520–1350 cm⁻¹) and methoxy groups (1250–1150 cm⁻¹) confirm functional groups .
- X-ray Crystallography: Use SHELX software (SHELXL/SHELXS) for refinement. Ensure high-resolution data (<1.0 Å) to resolve E/Z isomerism in the nitroethenyl group .
Q. What are the preliminary toxicity screening protocols for this compound?
Methodological Answer: Follow ATSDR’s systematic review framework :
- In vitro assays: Cytotoxicity testing (e.g., MTT assay) on human cell lines (e.g., HepG2).
- In vivo models: Use rodents for acute exposure studies (oral/inhalation routes). Monitor hepatic/renal effects and compare with naphthalene derivatives (e.g., methylnaphthalenes) .
- Dose-response analysis: Establish NOAEL/LOAEL thresholds using OECD guidelines.
Advanced Research Questions
Q. How can contradictory data in toxicity studies be resolved?
Methodological Answer:
- Risk of Bias Assessment: Use tools from ATSDR (Table C-6/C-7) to evaluate study design. Key criteria include randomization, blinding, and exposure characterization .
- Meta-analysis: Pool data from studies with low bias (Tier 1 in ATSDR’s framework) . Adjust for variables like species sensitivity or metabolic differences.
- Mechanistic validation: Conduct isotope-labeled tracer studies to confirm metabolic pathways (e.g., cytochrome P450-mediated oxidation) .
Q. What computational methods predict environmental partitioning and degradation?
Methodological Answer:
- QSPR Models: Estimate log Kow and biodegradation rates using EPI Suite or OPERA. Compare with experimental data for nitroethenyl compounds .
- Molecular Dynamics (MD): Simulate interactions with soil organic matter (e.g., humic acids) to predict adsorption coefficients.
- Degradation pathways: Use DFT calculations to identify photolysis or hydrolysis products. Validate with HPLC-MS/MS .
Q. How can in silico docking studies elucidate biological targets?
Methodological Answer:
- Target identification: Screen against protein databases (PDB) using AutoDock Vina. Prioritize receptors linked to naphthalene toxicity (e.g., aryl hydrocarbon receptor).
- Binding affinity validation: Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
- MD simulations: Refine binding poses over 100-ns trajectories to assess stability.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
